methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate: is an organic compound with the molecular formula C15H20N2O5. It is a derivative of benzoic acid and is commonly used in organic synthesis and pharmaceutical research. The compound features a benzoate ester linked to a glycyl group protected by a tert-butoxycarbonyl (Boc) group.
Mechanism of Action
Target of Action
The primary targets of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” are currently unknown. This compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected glycine residue . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .
Mode of Action
The presence of the boc-protected glycine residue suggests that it may be involved in peptide bond formation during protein synthesis . The Boc group can be removed under acidic conditions, allowing the glycine residue to participate in peptide bond formation .
Biochemical Pathways
Given its potential role in protein synthesis, it may influence pathways involving protein turnover, signal transduction, or enzymatic reactions .
Pharmacokinetics
Its predicted properties include a melting point of 140-142°c, a boiling point of 5097±350°C, and a density of 1±006 g/cm3 . Its pKa is predicted to be 11.15±0.46, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its potential role in protein synthesis, it may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, cell growth, and cell death .
Action Environment
The action of “this compound” may be influenced by various environmental factors. For instance, the pH of the environment may affect the removal of the Boc group and thus the compound’s ability to participate in peptide bond formation . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules may also influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected glycine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the intermediate.
Esterification: The intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester group in methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Various electrophiles in the presence of a base.
Major Products:
Hydrolysis: 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoic acid.
Deprotection: Methyl 4-{glycylamino}benzoate.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the synthesis of peptide-based drugs and biomolecules.
- Acts as a building block in the development of enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of coatings and polymers.
Comparison with Similar Compounds
Methyl 4-{[N-(tert-butoxycarbonyl)alaninyl]amino}benzoate: Similar structure but with alanine instead of glycine.
Methyl 4-{[N-(tert-butoxycarbonyl)valinyl]amino}benzoate: Contains valine instead of glycine.
Methyl 4-{[N-(tert-butoxycarbonyl)leucinyl]amino}benzoate: Features leucine in place of glycine.
Uniqueness: Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is unique due to its specific combination of a Boc-protected glycine moiety and a benzoate ester. This structure allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-9-12(18)17-11-7-5-10(6-8-11)13(19)21-4/h5-8H,9H2,1-4H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQYBZRSZSZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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